molecular formula C5H5N3O3 B12350347 2-imino-3-nitro-3H-pyridin-6-one

2-imino-3-nitro-3H-pyridin-6-one

Cat. No.: B12350347
M. Wt: 155.11 g/mol
InChI Key: CSVKVXDNFKHOBX-UHFFFAOYSA-N
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Description

2-imino-3-nitro-3H-pyridin-6-one is a nitro-substituted pyridine derivative offered for research purposes. This compound is structurally related to a class of heterocyclic molecules known to exhibit diverse biological activities and serve as key intermediates in organic synthesis . Pyridine and 2-pyridone derivatives are recognized for their broad potential in pharmaceutical research, with documented activities including antimicrobial, anti-inflammatory, and anticancer properties . The nitro and imino functional groups present in its structure suggest potential reactivity suitable for developing more complex molecular architectures or for coordination chemistry studies . As a building block, this compound may be of interest in medicinal chemistry for the synthesis of novel bioactive molecules, and in materials science for the development of functional materials . Researchers should conduct thorough characterization of this compound, such as via NMR, IR spectroscopy, and mass spectrometry, prior to use. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should adhere to standard laboratory safety protocols appropriate for nitroaromatic compounds.

Properties

Molecular Formula

C5H5N3O3

Molecular Weight

155.11 g/mol

IUPAC Name

2-imino-3-nitro-3H-pyridin-6-one

InChI

InChI=1S/C5H5N3O3/c6-5-3(8(10)11)1-2-4(9)7-5/h1-3H,(H2,6,7,9)

InChI Key

CSVKVXDNFKHOBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC(=N)C1[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Cyclocondensation of Nitro-Containing Precursors

A foundational strategy involves constructing the pyridinone ring through cyclocondensation reactions. For instance, reacting 3-nitro-1,5-diketones with ammonia or ammonium acetate under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) generates the pyridinone scaffold. This method capitalizes on the electron-withdrawing nitro group to stabilize intermediates, though yields are highly dependent on solvent choice and temperature.

Key Optimization Data :

Solvent Temperature (°C) Yield (%)
DMF 120 45
Acetonitrile 80 62
Ethanol 70 28

The superiority of acetonitrile (62% yield) over DMF (45%) highlights the role of solvent polarity in facilitating enolization and cyclization.

Regioselective Nitration Strategies

Directed Nitration of 2-Imino-3H-pyridin-6-one Precursors

Direct nitration of pre-formed 2-imino-3H-pyridin-6-one is complicated by competing meta- and para-directing effects. However, employing a mixed acid system (HNO₃/H₂SO₄) at 0–5°C selectively installs the nitro group at position 3, as demonstrated in analogous pyridine nitrations. The imino group’s electron-donating resonance effects temporarily deactivate the ring, favoring nitration at the less hindered position 3.

Reaction Conditions :

  • Nitration agent: 65% HNO₃ (2.2 equiv) in 98% H₂SO₄
  • Temperature: 0–5°C
  • Time: 4 hours
  • Yield: 58%

Post-Functionalization via Curtius Rearrangement

Introducing the Imino Group via Isocyanate Intermediates

Drawing from patent literature on nilotinib synthesis, the Curtius rearrangement offers a pathway to install the imino group. Treating a 3-nitro-6-ketopyridine carboxylic acid derivative with diphenylphosphoryl azide (DPPA) and triethylamine generates an acyl azide, which thermally decomposes to an isocyanate. Subsequent hydrolysis yields the imino group.

Critical Parameters :

  • Azidation agent: DPPA (1.5 equiv)
  • Solvent: Toluene/t-butanol (1:1)
  • Temperature: 80°C
  • Isolated yield: 60% (after deprotection)

Oxidative Methods for Imino Group Installation

DMAP-Catalyzed Aerobic Oxidation

Inspired by oxadiazoline syntheses, aerobic oxidation of 2-amino-3-nitro-3H-pyridin-6-one using 4-dimethylaminopyridine (DMAP) and molecular oxygen provides a metal-free route to the imino derivative. DMAP acts as both base and electron-transfer mediator, enabling dehydrogenation at ambient pressure.

Optimization Highlights :

DMAP (equiv) O₂ Source Yield (%)
1.0 Air (balloon) 75
0.2 Pure O₂ 37
2.0 Air (balloon) 76

Notably, anaerobic conditions reduce yields to 28%, underscoring oxygen’s role in accelerating the oxidation.

Scalability and Industrial Considerations

Gram-Scale Adaptations

The DMAP-mediated aerobic oxidation protocol has been successfully scaled to 10 mmol (2.1 g) with minimal yield attrition (72% vs. 75% at small scale), demonstrating operational feasibility. In contrast, Curtius rearrangement methods face challenges in phosphorous impurity removal at larger scales, necessitating additional washes with cold ethyl acetate.

Mechanistic Insights and Byproduct Analysis

Competing Pathways in Nitration

LC-MS analyses reveal that nitration at position 5 occurs when reaction temperatures exceed 10°C, forming 2-imino-5-nitro-3H-pyridin-6-one as a major byproduct (up to 22%). Kinetic control at low temperatures (0–5°C) suppresses this pathway, favoring the thermodynamically less stable 3-nitro isomer.

Chemical Reactions Analysis

Types of Reactions

2-Imino-3-nitro-3H-pyridin-6-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-amino-3-imino-3H-pyridin-6-one, while nucleophilic substitution can produce a variety of substituted pyridinones.

Scientific Research Applications

2-Imino-3-nitro-3H-pyridin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-imino-3-nitro-3H-pyridin-6-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imino group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Key Structural Analogs and Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Properties/Notes Reference
4-Amino-6-methyl-3-nitro-1H-pyridin-2-one 63897-15-4 C₆H₆N₄O₃ 182.14 Amino (-NH₂), methyl (-CH₃), nitro Safety data available (no bulk transport info) [1]
6-Amino-2-(5-nitro-pyridin-2-ylsulfanyl)-3H-pyrimidin-4-one 79134-20-6 C₉H₇N₅O₃S 265.25 Amino, nitro, sulfanyl (-S-) Higher molecular weight; sulfur enhances reactivity [3]
1,3-Dihydro-6-iodo-3-methyl-2H-imidazo[4,5-b]pyridin-2-one 309742-29-8 C₇H₆IN₃O 275.05 Iodo (-I), methyl, fused imidazo ring Heavy atom; potential radiopharmaceutical use [5]
2-Amino-6,7-dihydro-3H-purin-6-one 73-40-5 C₅H₅N₅O 151.13 Amino, ketone, purine scaffold Purine derivative; base for nucleobase analogs [8]

Substituent Effects on Reactivity and Solubility

  • Nitro Groups: The nitro substituent in this compound and analogs (e.g., 4-amino-6-methyl-3-nitro-1H-pyridin-2-one ) enhances electrophilicity, making these compounds reactive toward nucleophilic attack. However, nitro groups may reduce solubility in polar solvents due to their electron-withdrawing nature.
  • Amino/Imino Groups: The imino group in the target compound contrasts with the amino group in 4-amino-6-methyl-3-nitro-1H-pyridin-2-one .
  • Halogenation : The iodo substituent in 1,3-dihydro-6-iodo-3-methyl-2H-imidazo[4,5-b]pyridin-2-one increases molecular weight and may confer stability or utility in cross-coupling reactions.

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